Bienvenue dans la boutique en ligne BenchChem!

5,6,7,8-tetrahydro-1H-quinazolin-4-one

Tankyrase inhibition Wnt signaling PARP selectivity

5,6,7,8-Tetrahydro-1H-quinazolin-4-one (CAS 19178-19-9) is a bicyclic heterocycle belonging to the quinazolin-4-one class, distinguished by saturation of the benzo-fused ring. Its molecular formula is C₈H₁₀N₂O with a molecular weight of 150.18 g/mol.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B7797288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-tetrahydro-1H-quinazolin-4-one
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)N=CN2
InChIInChI=1S/C8H10N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h5H,1-4H2,(H,9,10,11)
InChIKeyVLGSBIJEQBQFCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-1H-quinazolin-4-one: Core Physicochemical and Structural Identity for Procurement Specification


5,6,7,8-Tetrahydro-1H-quinazolin-4-one (CAS 19178-19-9) is a bicyclic heterocycle belonging to the quinazolin-4-one class, distinguished by saturation of the benzo-fused ring. Its molecular formula is C₈H₁₀N₂O with a molecular weight of 150.18 g/mol. Computed physicochemical properties include XLogP3 of 0.5, a single hydrogen bond donor, one hydrogen bond acceptor, zero rotatable bonds, and a topological polar surface area (tPSA) of 41.5 Ų [1]. The tetrahydro configuration imparts a non-planar, partially saturated scaffold that differentiates it from the fully aromatic 4(1H)-quinazolinone (XLogP3 0.8, MW 146.15 g/mol) [2]. The compound serves as a fragment scaffold for molecular elaboration and is referenced in patent literature as a core structure for Tankyrase and PARP-1 inhibitors [3].

Why 5,6,7,8-Tetrahydro-1H-quinazolin-4-one Cannot Be Replaced by Generic Quinazolin-4-one Analogs


The fully aromatic 4(1H)-quinazolin-one and the 5,6,7,8-tetrahydro analog are not interchangeable scaffolds. Saturation of the benzo ring alters lipophilicity (XLogP3 0.5 vs. 0.8), conformational flexibility, and electronic distribution, which directly impact target engagement, metabolic stability, and physicochemical handling properties [1]. In Tankyrase-2 inhibition, 2-aryl-5,6,7,8-tetrahydroquinazolin-4-ones exhibit IC₅₀ values of 172–560 nM, whereas the corresponding aromatic 2-arylquinazolin-4-ones achieve IC₅₀ values of 3–11 nM—a 20- to 180-fold difference in potency that precludes casual substitution [2][3]. Additionally, the parent tetrahydro scaffold demonstrates functionally selective KCNQ2/Q3 antagonism (IC₅₀ 120 nM) with negligible agonist activity (EC₅₀ >30,000 nM), a pharmacological profile distinct from quinazolinone-based KCNQ openers [4]. These quantitative divergences underscore that selecting the incorrect quinazolinone regioisomer or saturation state will produce materially different biological and physicochemical outcomes.

Quantitative Differentiation Evidence: 5,6,7,8-Tetrahydro-1H-quinazolin-4-one vs. Closest Analogs


Tankyrase-2 Inhibition: Tetrahydro Scaffold Exhibits 20–180-Fold Lower Potency Than Aromatic 2-Arylquinazolin-4-ones

In a cross-study comparison, 2-aryl-5,6,7,8-tetrahydroquinazolin-4-ones inhibit tankyrase-2 with IC₅₀ values ranging from 172 nM to 560 nM [1]. In contrast, the aromatic 2-arylquinazolin-4-one series achieves IC₅₀ values of 3–11 nM against TNKS-1 and TNKS-2, representing a 20-fold to 180-fold greater potency [2]. The tetrahydro scaffold thus offers a substantially attenuated Tankyrase inhibitory profile, which may be advantageous in applications where partial target engagement or reduced on-target toxicity is desired. The same tetrahydro scaffold is claimed in patents as dual TANK/PARP-1 inhibitors, indicating a differentiated selectivity window exploitable through further substitution [3].

Tankyrase inhibition Wnt signaling PARP selectivity Scaffold hopping

KCNQ2/Q3 Channel Activity: Functional Antagonism with >250-Fold Selectivity Over Agonism

The parent 5,6,7,8-tetrahydro-1H-quinazolin-4-one (CAS 19178-19-9) acts as a KCNQ2/Q3 channel antagonist with an IC₅₀ of 120 nM, measured by automated patch clamp in CHO cells expressing KCNQ2/Q3 [1]. In a separate assay measuring KCNQ2 channel activation via depolarization-induced thallium influx in CHO cells, the same compound exhibited an EC₅₀ greater than 30,000 nM (>250-fold higher than its antagonist IC₅₀), demonstrating negligible agonist activity [2]. This functional selectivity profile—clean antagonism without confounding agonism—distinguishes it from quinazolinone-based KCNQ openers, which exhibit poor channel subtype selectivity and are inactive at the KCNQ2(W236L) mutant [3].

KCNQ2/Q3 channel Potassium channel modulator Functional selectivity Electrophysiology

Physicochemical Differentiation: Reduced Lipophilicity vs. Aromatic 4(1H)-Quinazolinone

The tetrahydro scaffold (XLogP3 = 0.5) is 0.3 log units less lipophilic than the fully aromatic 4(1H)-quinazolinone (XLogP3 = 0.8) [1][2]. This reduction in lipophilicity is accompanied by a modest increase in molecular weight (150.18 vs. 146.15 g/mol) and identical hydrogen bond donor/acceptor counts (1/1) and tPSA (41.5 Ų). The lower XLogP3 of the tetrahydro compound suggests improved aqueous solubility and potentially reduced non-specific protein binding, which are desirable attributes for fragment-based drug discovery and for reducing promiscuity in phenotypic screening campaigns [3]. The difference of 0.3 log units, while modest, is statistically meaningful at the fragment level where every physicochemical parameter influences hit-to-lead progression.

Lipophilicity Drug-likeness Physicochemical property Scaffold selection

Scaffold Conformational Divergence: Non-Planar Tetrahydro vs. Planar Aromatic Quinazolinone

X-ray crystallographic analysis of 5,6,7,8-tetrahydroquinazolin-4-one derivatives reveals that the saturated cyclohexene ring adopts a non-planar conformation, in contrast to the planar aromatic ring system of 4(1H)-quinazolinone [1]. Crystal structure data for the title compound show the fused ring system deviates from planarity, with the cyclohexene ring introducing sp³ hybridized carbon centers that project substituents out of the plane defined by the pyrimidinone core [2]. This 3D conformational difference directly impacts shape complementarity with protein binding pockets. In Tankyrase-2 co-crystal structures, the tetrahydro scaffold occupies the nicotinamide binding site with a distinct binding pose compared to aromatic quinazolin-4-ones, contributing to the 20–180-fold potency differential documented above [3].

Conformational analysis Scaffold diversity 3D structure X-ray crystallography

Synthetic Tractability: One-Step Cyclocondensation vs. Multi-Step Aromatic Quinazolinone Routes

5,6,7,8-Tetrahydro-1H-quinazolin-4-one can be synthesized via cyclocondensation of cyclohexanone derivatives with formamide or formamidine equivalents under Lewis acid catalysis (e.g., ZnCl₂), a route that avoids the high-temperature or transition-metal-catalyzed conditions often required for aromatic quinazolinone synthesis [1]. This synthetic accessibility has enabled its widespread use as a fragment scaffold in medicinal chemistry campaigns, including the preparation of focused libraries of 2-substituted derivatives via nucleophilic displacement [2]. The commercial availability of the parent scaffold (CAS 19178-19-9) at >95% purity from multiple vendors, combined with its well-characterized spectroscopic profile (¹H NMR, ¹³C NMR, IR, and X-ray structure fully assigned and published) [3], reduces procurement risk and accelerates downstream derivatization compared to less accessible or poorly characterized quinazolinone analogs.

Synthetic accessibility Scalability Cost-efficiency Scaffold procurement

Optimal Application Scenarios for 5,6,7,8-Tetrahydro-1H-quinazolin-4-one Based on Differential Evidence


Fragment-Based Drug Discovery Requiring a Moderate-Affinity Tankyrase Scaffold

The tetrahydroquinazolin-4-one scaffold, with its attenuated Tankyrase-2 inhibitory potency (IC₅₀ 172–560 nM for 2-aryl derivatives), is an ideal fragment starting point for programs seeking to build potency through iterative structure-based design [1]. Unlike the aromatic 2-arylquinazolin-4-ones (IC₅₀ 3–11 nM), the tetrahydro core offers a wider dynamic range for SAR exploration, allowing medicinal chemists to engineer potency improvements through substitution while avoiding the flat SAR often encountered with highly optimized aromatic leads [2]. Patent filings claiming tetrahydroquinazolinones as dual TANK/PARP-1 inhibitors further validate this scaffold's utility in developing selective polypharmacology agents [3].

KCNQ Potassium Channel Electrophysiology Tool Compound Development

The clean functional antagonism of the parent compound at KCNQ2/Q3 channels (IC₅₀ 120 nM) with >250-fold selectivity over agonism (EC₅₀ >30,000 nM) makes this scaffold an attractive starting point for developing selective KCNQ channel blockers [1]. This profile contrasts favorably with quinazolinone-based KCNQ openers, which exhibit poor subtype selectivity and variable partial agonist activity that complicates pharmacological interpretation [2]. Researchers investigating KCNQ channel physiology in neuronal excitability disorders can use this scaffold to develop tool compounds with well-defined antagonist pharmacology, free from the confounding effects of residual agonist activity [3].

Physicochemical Property-Driven Fragment Library Design

With XLogP3 = 0.5, a single hydrogen bond donor, one acceptor, zero rotatable bonds, and tPSA = 41.5 Ų, 5,6,7,8-tetrahydro-1H-quinazolin-4-one sits within optimal fragment property space (MW < 250, LogP < 3, HBD ≤ 3, HBA ≤ 3) [1]. Its lipophilicity is 0.3 log units lower than the aromatic 4(1H)-quinazolinone (XLogP3 = 0.8), reducing the risk of non-specific binding and aggregation at screening concentrations [2]. The non-planar, partially saturated scaffold further increases 3D diversity in fragment libraries, a recognized strategy for improving hit rates against challenging protein targets [3].

Scalable Synthesis of 2-Substituted Quinazolinone Libraries for High-Throughput Screening

The synthetic accessibility of the parent scaffold via one-step cyclocondensation and its commercial availability at >95% purity enable rapid, parallel synthesis of diverse 2-substituted derivatives through nucleophilic displacement or cross-coupling chemistry [1]. This practical advantage supports the generation of large compound libraries for high-throughput screening against multiple target classes, including kinases, Tankyrases, and ion channels, where the scaffold has demonstrated tractable SAR [2]. Full spectroscopic and crystallographic characterization of the parent compound ensures that derivative libraries can be quality-controlled to rigorous standards, minimizing false positives in screening campaigns [3].

Quote Request

Request a Quote for 5,6,7,8-tetrahydro-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.